molecular formula C3H4NO5P B12874289 Isoxazol-3-yl dihydrogen phosphate

Isoxazol-3-yl dihydrogen phosphate

Cat. No.: B12874289
M. Wt: 165.04 g/mol
InChI Key: BMNAAUYRJDQIIZ-UHFFFAOYSA-N
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Description

Isoxazol-3-yl dihydrogen phosphate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-3-yl dihydrogen phosphate typically involves the formation of the isoxazole ring followed by phosphorylation. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-yl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-3-carboxylic acid derivatives, while reduction can produce isoxazole-3-ylmethanol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoxazol-3-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to isoxazol-3-yl dihydrogen phosphate include:

  • Isoxazole-3-carboxylic acid
  • Isoxazole-3-ylmethanol
  • Isoxazole-5-carboxylic acid

Uniqueness

This compound is unique due to its specific phosphate group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C3H4NO5P

Molecular Weight

165.04 g/mol

IUPAC Name

1,2-oxazol-3-yl dihydrogen phosphate

InChI

InChI=1S/C3H4NO5P/c5-10(6,7)9-3-1-2-8-4-3/h1-2H,(H2,5,6,7)

InChI Key

BMNAAUYRJDQIIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1OP(=O)(O)O

Origin of Product

United States

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